molecular formula C22H20ClF3O3 B3061233 (3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 71698-60-7

(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B3061233
CAS No.: 71698-60-7
M. Wt: 424.8 g/mol
InChI Key: RTRBHVOKZNZJDH-LDADJPATSA-N
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Description

The compound "(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate" is a synthetic pyrethroid analog characterized by a cyclopropane core substituted with a chloro-trifluoropropenyl group (E-configuration) and esterified with a (3-phenoxyphenyl)methyl moiety. Its molecular structure confers insecticidal properties by targeting voltage-gated sodium channels in insects, a mechanism shared with other pyrethroids . The E-configuration of the chloro-trifluoropropenyl group distinguishes it from Z-isomers, influencing stereochemical interactions and bioactivity .

Properties

IUPAC Name

(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRBHVOKZNZJDH-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71698-60-7
Record name (3-phenoxyphenyl)methyl 3-(-2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropane-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071698607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

Target of Action

The primary target of this compound is the sodium channel protein type 1 subunit alpha . This protein plays a crucial role in the initiation and propagation of action potentials in neurons.

Biochemical Pathways

The affected biochemical pathway primarily involves the sodium ion transport across the neuronal membrane . The compound’s action on the sodium channels disrupts the normal flow of sodium ions, which is essential for the generation of action potentials. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests.

Pharmacokinetics

Based on its chemical structure and properties, it can be inferred that it has a low aqueous solubility and is relatively volatile. These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of normal neuronal activity. This leads to paralysis and eventual death of the pests. It is also known to be highly toxic to mammals and is a known irritant.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It has a low risk of leaching to groundwater due to its chemical properties. It is also highly toxic to fish, aquatic invertebrates, and honeybees, and moderately toxic to earthworms. Therefore, its use must be carefully managed to minimize environmental impact.

Biological Activity

The compound (3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic insecticide belonging to the class of pyrethroids. This article reviews its biological activity, focusing on its mechanism of action, toxicity profiles, and environmental impact.

This compound operates primarily by affecting the nervous system of insects. It acts on voltage-gated sodium channels, prolonging their opening and leading to hyperexcitation and eventual paralysis of the target pests. The structure-activity relationship (SAR) indicates that the trifluoropropenyl group enhances potency against various insect species by increasing lipophilicity and bioavailability.

Table 1: Structure-Activity Relationship

Structural FeatureImpact on Activity
Trifluoropropenyl GroupIncreases potency
Cyclopropane RingEnhances stability
Phenoxy GroupImproves binding affinity

Acute Toxicity

Acute toxicity studies reveal that this compound exhibits low toxicity in mammals but presents significant risks to aquatic organisms. The LD50 values in rats are reported to be greater than 2000 mg/kg, indicating low acute toxicity. However, its environmental persistence raises concerns about bioaccumulation.

Chronic Effects

Chronic exposure studies have indicated potential endocrine-disrupting effects. Research shows that prolonged exposure can lead to reproductive and developmental issues in non-target species. For instance, studies involving MCF-7 breast cancer cells demonstrated estrogenic activity at certain concentrations, suggesting implications for human health as well.

Table 2: Toxicity Data Summary

OrganismLD50 (mg/kg)Environmental Impact
Rat>2000Low acute toxicity
Fish (e.g., zebrafish)10-100High risk of bioaccumulation
Daphnia magna1-10Significant ecological risk

Case Study 1: Agricultural Application

In agricultural settings, this compound has been evaluated for efficacy against common pests such as aphids and whiteflies. Field trials showed a reduction in pest populations by up to 90% within two weeks post-application. However, non-target insect populations also declined significantly, raising concerns about ecological balance.

Case Study 2: Endocrine Disruption

A laboratory study investigated the effects of chronic exposure to sub-lethal doses of this compound on zebrafish. Results indicated alterations in reproductive behavior and hormone levels, suggesting that even low concentrations can disrupt endocrine functions in aquatic ecosystems.

Environmental Impact

The environmental persistence of this compound is a critical concern. Its degradation products have been detected in water bodies, prompting regulatory scrutiny. Biodegradation studies indicate that while microbial consortia can degrade the compound under specific conditions, complete mineralization may take extended periods.

Table 3: Biodegradation Rates

Microbial ConsortiumDegradation Rate (%)Time Frame (Days)
EPO-Enriched Consortium6021
FLU-Enriched Consortium4528

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The E-configuration in the target compound may enhance photostability compared to Z-isomers like bifenthrin, which are more prone to degradation .
  • Functional Groups: Cyhalothrin’s cyano group increases binding affinity to sodium channels, whereas the target compound lacks this moiety, suggesting lower neurotoxic potency .

Carboxamide Derivatives

Several carboxamide analogs share the cyclopropane core but differ in functionalization:

Compound Name (Example) Substituents on Cyclopropane Functional Group Molecular Weight (g/mol) Bioactivity Implications
N-(2-Chlorophenyl)carboxamide 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl] Amide (2-chlorophenyl) 352.17 Increased hydrolytic stability vs. esters
N-(2,4-Dimethylphenyl)carboxamide 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl] Amide (2,4-dimethylphenyl) 345.78 Enhanced crystal packing via N–H⋯O bonds

Key Observations :

  • Stability : Carboxamides exhibit greater hydrolytic stability than esters due to stronger hydrogen bonding and resistance to enzymatic cleavage .
  • Crystallinity : The target compound’s ester group may reduce intermolecular hydrogen bonding compared to carboxamides, affecting solubility and formulation .

Structural and Functional Analysis

Stereochemical Influence

The E-configuration in the target compound’s propenyl group creates distinct van der Waals interactions compared to Z-isomers. For example, bifenthrin’s Z-isomer adopts a cisoid geometry, enabling tighter binding to insect sodium channels, whereas the E-isomer may exhibit reduced efficacy but improved environmental persistence .

Spectroscopic Differentiation

NMR data () reveal that substituents in regions A (positions 39–44) and B (29–36) cause chemical shift variations. The target compound’s E-configuration propenyl group would produce distinct shifts compared to Z-analogs, aiding structural identification .

Environmental and Bioactivity Considerations

  • Mode of Action: The target compound likely shares pyrethroids’ sodium channel modulation but may exhibit reduced mammalian toxicity due to the absence of a cyano group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3-phenoxyphenyl)methyl 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

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